molecular formula C19H24ClN3O4S2 B2884142 6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215669-07-0

6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2884142
CAS RN: 1215669-07-0
M. Wt: 457.99
InChI Key: BJPAXJVNPAQGHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring indicates that this compound contains a heterocyclic ring, which could have significant effects on its chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially participate in condensation reactions, while the isopropyl group could undergo reactions typical of alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxamide group could make this compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s highly reactive, it could pose a risk of chemical burns or fire. If it’s intended to be used as a drug, it could have potential side effects .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

properties

IUPAC Name

2-[(3-methylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2.ClH/c1-11(2)22-8-7-14-15(10-22)27-19(16(14)17(20)23)21-18(24)12-5-4-6-13(9-12)28(3,25)26;/h4-6,9,11H,7-8,10H2,1-3H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPAXJVNPAQGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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